PubChem BioAssay Activity Fingerprint: Broad-Spectrum Hit Profile at ≤ 1 µM
In PubChem BioAssay screening, 4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole (CAS 40609-30-1) demonstrated activity in 19 out of 19 tested assays, with all active results falling at or below 1 µM and 15 assays registering activity ≤ 1 nM [1]. This broad hit profile distinguishes the compound from heavily substituted benzimidazolyl isoxazole derivatives such as EP12, whose reported activity is confined to a narrower target space (c-Myc G4, RPMI-8226 cells, IC₅₀ = 6.16 µM) [2]. The unsubstituted scaffold's promiscuous binding profile, while requiring optimization for selectivity, provides a wider starting point for multi-target screening campaigns.
| Evidence Dimension | Number of active bioassays and potency ceiling |
|---|---|
| Target Compound Data | 19/19 assays active; 15 assays ≤ 1 nM; all ≤ 1 µM |
| Comparator Or Baseline | EP12 (substituted benzimidazolyl isoxazole): reported activity only in c-Myc G4 / RPMI-8226 (IC₅₀ = 6.16 µM) [2]; broader profiling data not available |
| Quantified Difference | Target compound: 100% hit rate across 19 diverse assays; EP12: activity confirmed in 1 target-specific assay |
| Conditions | PubChem BioAssay database (multi-assay, multi-target); EP12 data from RPMI-8226 cell viability assay |
Why This Matters
For procurement in high-throughput screening or phenotypic drug discovery, the broad bioactivity fingerprint of the unsubstituted scaffold offers a more versatile starting point than pre-optimized analogs with narrow target profiles.
- [1] PubChem BioAssay Summary for CAS 40609-30-1 (1H-Benzimidazole, 2-(4-isoxazolylmethyl)-). National Center for Biotechnology Information. View Source
- [2] Geng X, Zhang Y, Li S, Liu L, Yao R, Liu L, Gao J. Design, synthesis, and biological evaluation of novel benzimidazolyl isoxazole derivatives as potential c-Myc G4 stabilizers to suppress c-Myc transcription and myeloma growth. Journal of Molecular Structure. 2023;1275:134673. View Source
